molecular formula C17H13ClN2OS B11709914 (5Z)-2-[(2-chlorophenyl)amino]-5-(2-methylbenzylidene)-1,3-thiazol-4(5H)-one

(5Z)-2-[(2-chlorophenyl)amino]-5-(2-methylbenzylidene)-1,3-thiazol-4(5H)-one

Cat. No.: B11709914
M. Wt: 328.8 g/mol
InChI Key: GCGPFXLXWXEZCE-GDNBJRDFSA-N
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Description

(5Z)-2-[(2-chlorophenyl)amino]-5-(2-methylbenzylidene)-1,3-thiazol-4(5H)-one is a synthetic thiazol-4(5H)-one derivative provided for research and experimental applications. This compound is part of a class of nitrogen-sulfur heterocycles that are widely investigated as useful intermediates and structural units in medicinal chemistry . Compounds based on the thiazolidinone scaffold, such as this one, are of significant interest in materials science and pharmaceutical research; related structures have been synthesized and their crystal structures characterized to understand dihedral angles and intermolecular interactions that stabilize the crystal lattice . The benzylidene-thiazolidinone core is a recognized pharmacophore, and structural analogs have demonstrated a broad spectrum of potential pharmacological activities, making them valuable scaffolds for developing new biologically active molecules . The specific stereochemistry (5Z) and the presence of the 2-chlorophenylamino and 2-methylbenzylidene substituents define its unique three-dimensional structure and properties. This product is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate care and safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C17H13ClN2OS

Molecular Weight

328.8 g/mol

IUPAC Name

(5Z)-2-(2-chlorophenyl)imino-5-[(2-methylphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H13ClN2OS/c1-11-6-2-3-7-12(11)10-15-16(21)20-17(22-15)19-14-9-5-4-8-13(14)18/h2-10H,1H3,(H,19,20,21)/b15-10-

InChI Key

GCGPFXLXWXEZCE-GDNBJRDFSA-N

Isomeric SMILES

CC1=CC=CC=C1/C=C\2/C(=O)NC(=NC3=CC=CC=C3Cl)S2

Canonical SMILES

CC1=CC=CC=C1C=C2C(=O)NC(=NC3=CC=CC=C3Cl)S2

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thiourea Derivatives

The thiazolone scaffold is typically synthesized via cyclization of α-halo carbonyl compounds with thioureas. For this compound:

Procedure :

  • Step 1 : 2-Chlorophenylthiourea (1 equiv) is reacted with chloroacetyl chloride (1.2 equiv) in anhydrous ethanol under reflux for 6–8 hours.

  • Step 2 : The intermediate α-thioureido ketone undergoes intramolecular cyclization in the presence of triethylamine (TEA, 2 equiv) to yield 2-[(2-chlorophenyl)amino]-1,3-thiazol-4(5H)-one.

Reaction Conditions :

  • Solvent: Ethanol

  • Temperature: 80°C

  • Yield: 68–72%

Mechanistic Insight :
The reaction proceeds via nucleophilic substitution (SN2) at the α-carbon of chloroacetyl chloride, followed by base-assisted deprotonation and cyclization.

Introduction of the 2-Methylbenzylidene Group

Knoevenagel Condensation

The benzylidene group is introduced via condensation of the thiazolone with 2-methylbenzaldehyde under acidic or basic conditions.

Procedure :

  • Step 1 : 2-[(2-Chlorophenyl)amino]-1,3-thiazol-4(5H)-one (1 equiv) is dissolved in glacial acetic acid.

  • Step 2 : 2-Methylbenzaldehyde (1.5 equiv) is added dropwise, followed by anhydrous sodium acetate (2 equiv).

  • Step 3 : The mixture is refluxed for 12–16 hours, cooled, and poured into ice-water.

Reaction Conditions :

  • Catalyst: Sodium acetate

  • Solvent: Glacial acetic acid

  • Temperature: 120°C

  • Yield: 55–60%

Stereochemical Control :
The Z-configuration is favored due to thermodynamic control under prolonged reflux, as confirmed by nuclear Overhauser effect (NOE) spectroscopy.

Microwave-Assisted Synthesis

To enhance efficiency, microwave irradiation is employed:

Procedure :

  • Step 1 : Thiazolone (1 equiv), 2-methylbenzaldehyde (1.2 equiv), and piperidine (0.1 equiv) are dissolved in DMF.

  • Step 2 : Irradiated at 150 W, 100°C, for 20 minutes.

Reaction Conditions :

  • Solvent: DMF

  • Catalyst: Piperidine

  • Yield: 75–80%

Advantages :

  • Reduced reaction time (20 minutes vs. 16 hours).

  • Improved stereoselectivity (Z:E ratio > 9:1).

Optimization and Comparative Analysis

Table 1. Comparison of Benzylidene Installation Methods

MethodCatalystSolventTime (h)Yield (%)Z:E Ratio
ConventionalNaOAcAcOH1655–607:3
MicrowavePiperidineDMF0.3375–809:1
Solvent-FreeNeat8506:4

Key Findings :

  • Microwave methods significantly improve yield and stereoselectivity.

  • Solvent-free conditions reduce environmental impact but compromise efficiency.

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel column chromatography using ethyl acetate/hexane (3:7) as eluent.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, CH=N), 7.45–7.12 (m, 8H, Ar-H), 2.41 (s, 3H, CH₃).

  • IR (KBr): 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).

Industrial-Scale Considerations

Continuous Flow Synthesis

Recent advances employ microreactors for scalable production:

  • Residence Time : 30 minutes.

  • Throughput : 1.2 kg/day.

  • Purity : >99% by HPLC .

Chemical Reactions Analysis

1.1. Knoevenagel Condensation

The compound is synthesized via a Knoevenagel condensation between rhodanine (2-thioxo-1,3-thiazolidin-4-one) derivatives and aldehydes. For example, reacting 2-thioxo-1,3-thiazolidin-4-one with substituted benzaldehydes under microwave irradiation yields 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones . The reaction employs acetic acid as a solvent, with acetic sodium (AcONa) and piperidine as catalysts under controlled microwave conditions (e.g., 120–150°C, 30–60 minutes) .

1.2. Sulfur/Nitrogen Displacement

The thioxo group (C=S) in the intermediate is displaced by amines to form the 2-amino derivative. This involves:

  • Activation of the C=S bond : Likely through alkylation (e.g., with EtI or MeI) to generate electrophilic intermediates .

  • Reaction with amines : Substitution of the sulfur atom with a primary or secondary amine (e.g., 2-chlorophenylamine) yields the final product .

Table 1: Reaction Conditions for Knoevenagel Condensation

ParameterValue
SolventGlacial acetic acid
CatalystAcONa (0.1–1.2 eq), piperidine (0.1 eq)
Temperature120–150°C
Irradiation Power0–300 W (microwave)
Reaction Time30–60 minutes
Yield62–98% (except 2o )

2.1. Nucleophilic Substitution

The thiazole nitrogen participates in nucleophilic substitution due to its electron-deficient nature. Substituents like the 2-chlorophenylamino group can enhance reactivity, enabling further functionalization (e.g., alkylation/acylation).

2.2. Electrophilic Addition

The carbonyl group in the thiazole ring undergoes electrophilic addition , potentially forming covalent bonds with nucleophiles (e.g., hydrazines or amines).

2.3. Condensation Reactions

The active methylene group at the 5-position (from the arylidene substituent) engages in condensation reactions with aldehydes or ketones, extending conjugation.

2.4. Cycloaddition Reactions

The compound acts as a dipolarophile in 1,3-dipolar cycloadditions, forming spirocyclic or fused ring systems. For example, reactions with diphenyl nitrile imine yield cycloadducts.

3.1. Alkylation/Acylation

The nitrogen atom in the thiazolidine ring undergoes alkylation or acylation , introducing substituents that modulate reactivity. For instance, reaction with alkyl halides or acylating agents alters the compound’s electronic environment.

3.2. Enzyme Inhibition

While not directly detailed for this compound, similar thiazole derivatives exhibit enzymatic inhibition (e.g., DYRK1A, CK1) through competitive or allosteric binding . Structural features like the 2-chlorophenylamino group may enhance binding affinity to active sites.

Structural and Spectroscopic Considerations

The compound adopts a near-planar thiazolidine ring conformation , influenced by the arylidene substituent. X-ray crystallography confirms this geometry, which stabilizes intermolecular interactions in the solid state.

Scientific Research Applications

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity against various bacterial and fungal strains. The presence of the thiazole ring enhances membrane permeability, potentially disrupting cell wall synthesis in pathogens. Preliminary studies suggest that (5Z)-2-[(2-chlorophenyl)amino]-5-(2-methylbenzylidene)-1,3-thiazol-4(5H)-one may demonstrate similar antimicrobial effects.

Anticancer Activity

The compound has shown promise in anticancer research. Thiazole derivatives have been linked to the inhibition of specific enzymes involved in cancer cell proliferation. In vitro studies indicate that related compounds exhibit cytotoxic effects against cancer cell lines, with IC50 values suggesting potent activity. For example:

CompoundIC50 (µg/mL)Cancer Cell Line
Compound A1.61A549 (lung cancer)
Compound B1.98MCF-7 (breast cancer)

Anti-inflammatory Effects

Thiazole derivatives are also noted for their anti-inflammatory properties. The compound may inhibit pathways involved in inflammation, which is crucial in diseases like arthritis and other chronic inflammatory conditions.

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of thiazole derivatives, including (5Z)-2-[(2-chlorophenyl)amino]-5-(2-methylbenzylidene)-1,3-thiazol-4(5H)-one. The results indicated a significant protective index against tumor cells when tested in vitro, with observed IC50 values lower than those of standard chemotherapeutics like doxorubicin.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective properties of similar thiazole compounds in models of neurodegeneration. Findings suggested that these compounds could mitigate oxidative stress-induced neuronal damage, providing insights into potential treatments for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of (5Z)-2-[(2-chlorophenyl)amino]-5-(2-methylbenzylidene)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets within biological systems. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with cellular processes such as DNA replication and protein synthesis.

Biological Activity

The compound (5Z)-2-[(2-chlorophenyl)amino]-5-(2-methylbenzylidene)-1,3-thiazol-4(5H)-one is a thiazole derivative that has garnered attention for its diverse biological activities. This article synthesizes available research findings on the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C18H16ClN2OS
  • Molecular Weight : 342.85 g/mol
  • IUPAC Name : (5Z)-2-[(2-chlorophenyl)amino]-5-(2-methylbenzylidene)-1,3-thiazol-4(5H)-one

The chemical structure features a thiazole ring, which is known for its pharmacological significance, particularly in medicinal chemistry.

The biological activity of (5Z)-2-[(2-chlorophenyl)amino]-5-(2-methylbenzylidene)-1,3-thiazol-4(5H)-one is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : This compound has been shown to inhibit certain enzymes, potentially affecting metabolic pathways. For instance, it acts as an inhibitor of arylamine N-acetyltransferase (EC 2.3.1.5), which plays a crucial role in drug metabolism and detoxification processes .
  • Antimicrobial Activity : Thiazole derivatives are often explored for their antimicrobial properties. Research indicates that compounds with similar structures demonstrate significant antifungal and antibacterial activities .

Anticancer Potential

Several studies have highlighted the anticancer properties of thiazole derivatives. The compound has shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, thiazole derivatives have been linked to the inhibition of tumor growth in various cancer models .

Antimicrobial Effects

The compound exhibits notable antimicrobial activity against a range of pathogens. In vitro studies have demonstrated that it can inhibit the growth of bacteria and fungi, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects

Research suggests that thiazole derivatives may possess anti-inflammatory properties, potentially through the modulation of inflammatory cytokines and pathways. This activity could be beneficial in treating conditions characterized by chronic inflammation .

Case Studies and Research Findings

A review of recent literature reveals several key findings regarding the biological activity of thiazole derivatives:

StudyFindingsReference
1Demonstrated significant inhibition of cancer cell lines with IC50 values in the low micromolar range
2Exhibited potent antifungal activity, outperforming traditional antifungal agents like ketoconazole
3Showed anti-inflammatory effects in animal models, reducing markers of inflammation significantly

Comparison with Similar Compounds

Structural and Physical Properties

Key analogues are compared below based on substituents, synthesis, and physical

Compound (Substituents) Benzylidene Group Aryl Amino Group Yield (%) Melting Point (°C) Reference
Target Compound 2-Methylbenzylidene 2-Chlorophenylamino ~85–94* N/A General Synthesis
(Z)-5-(2-Chlorobenzylidene)-2-(4-nitrophenylamino) 2-Chlorobenzylidene 4-Nitrophenylamino 94 110–112
(5Z)-5-(4-Hydroxy-3-methoxybenzylidene)-2-morpholino 4-Hydroxy-3-methoxy Morpholino 88 251–253
(5Z)-5-(3-Fluorobenzylidene)-2-(4-chlorophenylamino) 3-Fluorobenzylidene 4-Chlorophenylamino N/A N/A

*Estimated based on yields of analogues ().

Key Observations :

  • Electron-Withdrawing Groups (EWGs): The 4-nitrophenylamino group () lowers melting points (110–112°C) compared to electron-donating groups (e.g., morpholino: 251–253°C).
  • Halogen Effects : Chlorine (target compound) and fluorine () improve metabolic stability and target binding in bioactive compounds.

Comparison of Methods :

  • Conventional vs. Microwave Synthesis : Microwave irradiation () reduces reaction time (20–60 min vs. 2–7 hours) but requires specialized equipment. Yields remain comparable (80–94%).
  • Solvent Systems: Methanol or acetic acid/sodium acetate mixtures are standard, ensuring mild conditions and scalability.

Substituent-Activity Relationships :

  • 2-Methylbenzylidene : May enhance membrane permeability due to moderate lipophilicity.
  • 2-Chlorophenylamino: Likely contributes to DNA intercalation or enzyme inhibition, as seen in chlorinated bioactive compounds.

Q & A

Basic: What are the standard synthetic routes for (5Z)-2-[(2-chlorophenyl)amino]-5-(2-methylbenzylidene)-1,3-thiazol-4(5H)-one?

The compound is synthesized via condensation reactions under basic conditions. A typical protocol involves:

  • Reacting 2-[(2-chlorophenyl)amino]-1,3-thiazol-4(5H)-one with 2-methylbenzaldehyde in the presence of a base (e.g., sodium hydroxide or sodium acetate) and a solvent (e.g., ethanol or glacial acetic acid) .
  • The reaction is refluxed for 6–8 hours, monitored by TLC, and purified via recrystallization (ethanol or ethanol-DMF mixtures yield ~85%) .
  • Critical factors include maintaining a Z-configuration at the benzylidene double bond, achieved by controlling reaction temperature and base strength .

Basic: Which spectroscopic methods are used to confirm the structure of this compound?

Structural confirmation relies on:

  • 1H/13C NMR : To verify aromatic protons (δ 7.2–8.1 ppm), thiazole ring protons (δ 6.5–7.0 ppm), and the Z-configuration (confirmed by coupling constants of the benzylidene proton) .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch of thiazolone) and ~1600 cm⁻¹ (C=N stretch) .
  • Mass Spectrometry : Molecular ion peaks matching the exact mass (e.g., m/z 357.05 for C₁₇H₁₂ClN₃OS) .

Basic: What preliminary biological activities have been reported for this compound?

Initial studies highlight:

  • Antimicrobial Activity : MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli due to thiazole and chlorophenyl moieties disrupting bacterial membranes .
  • Anticancer Potential : IC₅₀ of 12–25 µM in MCF-7 and HeLa cell lines, linked to apoptosis induction via ROS generation .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Key SAR insights include:

  • Benzylidene Substituents : Electron-withdrawing groups (e.g., Cl, F) at the 2-methylbenzylidene position enhance antimicrobial potency by improving membrane permeability .
  • Thiazole Core Modifications : Replacing the 2-chlorophenylamino group with bulkier substituents (e.g., piperazinyl) reduces cytotoxicity but improves selectivity .
  • Z vs. E Isomers : The Z-configuration is critical for activity; isomerization to E reduces potency by 50–70% .

Advanced: What advanced analytical techniques resolve structural ambiguities in derivatives?

  • X-ray Crystallography : Resolves Z/E configuration and hydrogen-bonding patterns (e.g., intermolecular N–H···O bonds stabilize the thiazolone ring) .
  • HPLC-PDA/MS : Detects impurities (e.g., oxidized byproducts) and quantifies isomer ratios .
  • DSC/TGA : Confirms thermal stability (decomposition >200°C), critical for formulation studies .

Advanced: How can contradictions in biological data across studies be addressed methodologically?

Discrepancies arise from:

  • Assay Variability : Differences in cell lines (e.g., MCF-7 vs. HeLa) or bacterial strains require standardized protocols (e.g., CLSI guidelines) .
  • Synthetic Purity : Impurities >2% (e.g., unreacted aldehyde) skew bioactivity; rigorous HPLC purification (>95% purity) is essential .
  • Solubility Factors : Use of DMSO vs. aqueous buffers impacts bioavailability; logP calculations (predicted ~3.5) guide solvent selection .

Advanced: What computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking : Models binding to E. coli DNA gyrase (PDB: 1KZN) and human topoisomerase II (PDB: 1ZXM), identifying key residues (e.g., Asp73, Tyr122) for hydrogen bonding .
  • MD Simulations : Reveal stability of ligand-protein complexes over 100 ns, with RMSD <2.0 Å confirming target engagement .

Advanced: How does the compound’s stability under varying pH and temperature conditions affect formulation?

  • pH Stability : Degrades rapidly at pH <3 (gastric conditions) but remains stable at pH 7.4 (plasma), necessitating enteric coatings for oral delivery .
  • Thermal Stability : No decomposition below 150°C, enabling melt extrusion for solid dispersions .

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